molecular formula C9H10O2 B13793952 3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one

3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one

Cat. No.: B13793952
M. Wt: 150.17 g/mol
InChI Key: ROEFDIJQERSZGS-UHFFFAOYSA-N
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Description

3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one is a unique organic compound characterized by its cyclopentene ring structure with a hydroxypropynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one typically involves the reaction of a cyclopentene derivative with a hydroxypropynyl reagent under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the cyclopentene derivative is reacted with a hydroxypropynyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxyprop-1-ynyl)benzoic acid
  • 3-(3-Hydroxyprop-1-ynyl)benzaldehyde
  • Methyl 3-(3-Hydroxyprop-1-ynyl)benzoate

Uniqueness

3-(3-Hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one is unique due to its cyclopentene ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-(3-hydroxyprop-1-ynyl)-2-methylcyclopent-2-en-1-one

InChI

InChI=1S/C9H10O2/c1-7-8(3-2-6-10)4-5-9(7)11/h10H,4-6H2,1H3

InChI Key

ROEFDIJQERSZGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)C#CCO

Origin of Product

United States

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